molecular formula C15H19NO4 B256674 2-[4-(cyclohexylcarbamoyl)phenoxy]acetic Acid

2-[4-(cyclohexylcarbamoyl)phenoxy]acetic Acid

Cat. No.: B256674
M. Wt: 277.31 g/mol
InChI Key: XHHSDMDEUVEJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(cyclohexylcarbamoyl)phenoxy]acetic Acid is an organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol. This compound is a derivative of phenoxy acetic acid, which is known for its applications in pharmaceuticals, pesticides, fungicides, and dyes . The compound is characterized by the presence of a cyclohexylcarbamoyl group attached to the phenoxy acetic acid backbone.

Preparation Methods

The synthesis of 2-[4-(cyclohexylcarbamoyl)phenoxy]acetic Acid typically involves the reaction of phenoxy acetic acid with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base such as triethylamine is used to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[4-(cyclohexylcarbamoyl)phenoxy]acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Scientific Research Applications

2-[4-(cyclohexylcarbamoyl)phenoxy]acetic Acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, pesticides, and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylcarbamoyl)phenoxy]acetic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

2-[4-(cyclohexylcarbamoyl)phenoxy]acetic Acid can be compared with other similar compounds, such as:

    Phenoxy acetic acid: The parent compound, which lacks the cyclohexylcarbamoyl group, is widely used in agriculture and pharmaceuticals.

    Chalcone derivatives: These compounds share a similar phenoxy acetic acid backbone but have different substituents, leading to varied biological activities.

    Indole derivatives: These compounds also have a phenoxy acetic acid backbone and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-[4-(cyclohexylcarbamoyl)phenoxy]acetic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)10-20-13-8-6-11(7-9-13)15(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,18)

InChI Key

XHHSDMDEUVEJGM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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